molecular formula C12H14N2S B8353016 2-Propyl-4-methylthioquinazoline

2-Propyl-4-methylthioquinazoline

Cat. No. B8353016
M. Wt: 218.32 g/mol
InChI Key: VZDOLJHAWASTCZ-UHFFFAOYSA-N
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Patent
US04855420

Procedure details

A mixture of 2-propyl-4-mercaptoquinazoline (3.3 g.) and sodium hydroxide (0.68 g.) in water (7 ml.) was stirred for 10 minutes at 25°. Methyl iodide (1.1 ml.) was added and stirring was continued for 1 hour. The precipitate was recrystallised from hexane to give 4-methylthio-2-propylquinazoline; n.m.r. in CDCl3 :-1.1(t, 3H); 1.95(m, 2H); 2.7(s, 3H); 3.0(t, 2H); 7.2-8.1(complex, 4H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[N:13]=[C:12]([SH:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)[CH2:2][CH3:3].[OH-].[Na+].[CH3:17]I>O>[CH3:17][S:14][C:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH2:1][CH2:2][CH3:3])[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(CC)C1=NC2=CC=CC=C2C(=N1)S
Name
Quantity
0.68 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at 25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was recrystallised from hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CSC1=NC(=NC2=CC=CC=C12)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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